molecular formula C16H29N7O7 B8116186 N,N-Bis(PEG1-azide)-N-PEG2-acid

N,N-Bis(PEG1-azide)-N-PEG2-acid

Cat. No.: B8116186
M. Wt: 431.44 g/mol
InChI Key: NULKMIRDYQNTDG-UHFFFAOYSA-N
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Description

N,N-Bis(PEG1-azide)-N-PEG2-acid: is a specialized compound used primarily in the field of bioconjugation and drug delivery. It features polyethylene glycol (PEG) chains with azide functional groups and a terminal carboxylic acid. The azide groups facilitate “click chemistry” reactions, making this compound highly valuable for creating complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1-azide)-N-PEG2-acid typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG chains. This is usually achieved through nucleophilic substitution reactions.

    Acid Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as chromatography and crystallization are employed to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Click Chemistry: The azide groups readily participate in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.

    Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester or amide bonds in the compound can undergo hydrolysis to yield the corresponding acids or amines.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in click chemistry to facilitate the azide-alkyne cycloaddition.

    Sodium Azide:

    Acid or Base Catalysts: For hydrolysis reactions.

Major Products Formed

    Triazoles: From click chemistry reactions.

    Carboxylic Acids and Amines: From hydrolysis reactions.

Scientific Research Applications

N,N-Bis(PEG1-azide)-N-PEG2-acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Facilitates the labeling and tracking of biomolecules.

    Medicine: Plays a role in drug delivery systems, enhancing the solubility and stability of therapeutic agents.

    Industry: Used in the development of advanced materials and nanotechnology.

Mechanism of Action

The primary mechanism by which N,N-Bis(PEG1-azide)-N-PEG2-acid exerts its effects is through its azide groups, which participate in click chemistry reactions. These reactions enable the compound to form stable linkages with other molecules, facilitating the creation of complex molecular structures. The PEG chains enhance solubility and biocompatibility, making the compound suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester: Similar in structure but with an NHS ester group, making it more reactive towards amines.

    N-(acid-PEG3)-N-bis(PEG3-azide): Features longer PEG chains, which can influence solubility and reactivity.

Uniqueness

N,N-Bis(PEG1-azide)-N-PEG2-acid is unique due to its specific combination of azide groups and a terminal carboxylic acid, which provides versatility in bioconjugation and drug delivery applications. The balance between the PEG chain length and functional groups makes it particularly useful for creating stable, water-soluble conjugates.

Properties

IUPAC Name

3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N7O7/c17-21-19-3-9-29-11-5-23(6-12-30-10-4-20-22-18)15(24)1-7-27-13-14-28-8-2-16(25)26/h1-14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULKMIRDYQNTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC(=O)O)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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